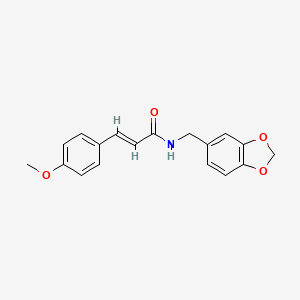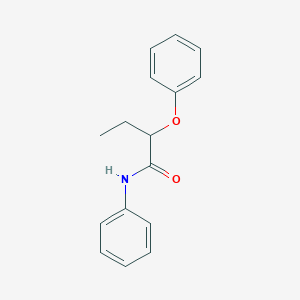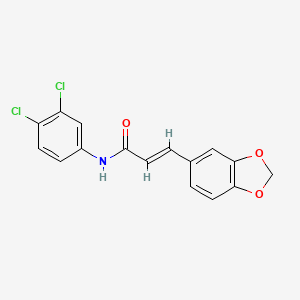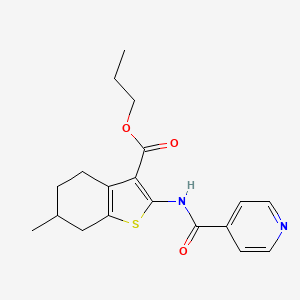
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)acrylamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely used recreationally. However, in recent years, there has been a growing interest in its potential therapeutic applications due to its unique chemical structure and biochemical effects.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)acrylamide acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to a sense of euphoria and increased sociability. It also has effects on other neurotransmitters, including oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. It has also been shown to increase oxidative stress and damage to neurons in animal studies, although the relevance of these findings to humans is still unclear.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)acrylamide has a number of advantages for use in lab experiments, including its ability to induce a specific and reproducible set of effects, its relatively short duration of action, and its potential therapeutic applications. However, there are also a number of limitations, including the potential for abuse and neurotoxicity, as well as the difficulty of obtaining and handling the drug due to its legal status.
Future Directions
There are a number of promising directions for future N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)acrylamide research, including further clinical trials of this compound-assisted psychotherapy for PTSD and other psychiatric disorders, as well as investigations into the potential neuroprotective effects of the drug. Additionally, there is growing interest in the use of this compound as a tool for enhancing empathy and social bonding, both in therapeutic and non-therapeutic contexts. However, further research is needed to fully understand the risks and benefits of this compound use, as well as its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential therapeutic applications in treating a variety of psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has shown promising results in clinical trials, with significant improvements in symptoms and quality of life reported in patients with treatment-resistant PTSD.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-15-6-2-13(3-7-15)5-9-18(20)19-11-14-4-8-16-17(10-14)23-12-22-16/h2-10H,11-12H2,1H3,(H,19,20)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISCSWAPXNHVAC-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(aminocarbonyl)-5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3881995.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3882031.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3882039.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]tetrahydro-2H-thiopyran-4-amine](/img/structure/B3882047.png)
![2-(4-bromophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B3882058.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3882060.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B3882067.png)
![3-methyl-2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3882069.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)but-3-yn-2-ol](/img/structure/B3882094.png)

![2-[(diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3882105.png)
